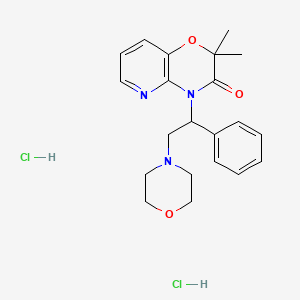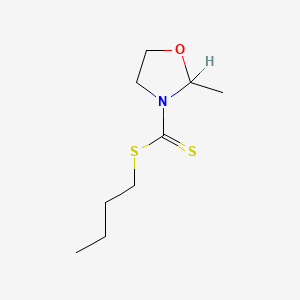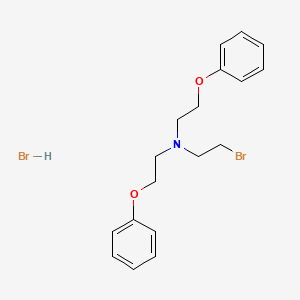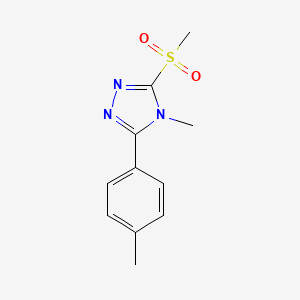
4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylsulfonyl)-
Overview
Description
4-Methyl-3-(4-methylphenyl)-5-(methylsulfonyl)-4H-1,2,4-triazole is a synthetic organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a methyl group, a methylphenyl group, and a methylsulfonyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(4-methylphenyl)-5-(methylsulfonyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzohydrazide with methylsulfonyl chloride in the presence of a base, followed by cyclization with a suitable reagent such as phosphorus oxychloride. The reaction conditions often require refluxing the mixture in an appropriate solvent, such as toluene or dichloromethane, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to obtain high-purity 4-Methyl-3-(4-methylphenyl)-5-(methylsulfonyl)-4H-1,2,4-triazole.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(4-methylphenyl)-5-(methylsulfonyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol under appropriate conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield 4-Methyl-3-(4-methylphenyl)-5-(methylsulfonyl)-4H-1,2,4-triazole-1-carboxylic acid, while reduction of the sulfonyl group may produce 4-Methyl-3-(4-methylphenyl)-5-(methylthio)-4H-1,2,4-triazole.
Scientific Research Applications
4-Methyl-3-(4-methylphenyl)-5-(methylsulfonyl)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(4-methylphenyl)-5-(methylsulfonyl)-4H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to metal ions, which can be crucial in its mechanism of action as a catalyst or inhibitor. The methylsulfonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-(4-methylphenyl)-5-(methylthio)-4H-1,2,4-triazole: Similar structure but with a methylthio group instead of a methylsulfonyl group.
4-Methyl-3-(4-methylphenyl)-5-(methylamino)-4H-1,2,4-triazole: Contains a methylamino group instead of a methylsulfonyl group.
4-Methyl-3-(4-methylphenyl)-5-(methylcarboxyl)-4H-1,2,4-triazole: Features a methylcarboxyl group in place of the methylsulfonyl group.
Uniqueness
4-Methyl-3-(4-methylphenyl)-5-(methylsulfonyl)-4H-1,2,4-triazole is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methyl-3-(4-methylphenyl)-5-methylsulfonyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-8-4-6-9(7-5-8)10-12-13-11(14(10)2)17(3,15)16/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOUVELVVNRYEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50151556 | |
| Record name | 4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116850-72-7 | |
| Record name | 4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116850727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1,2,4-Triazole, 4-methyl-3-(4-methylphenyl)-5-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50151556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


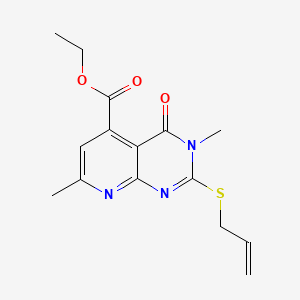
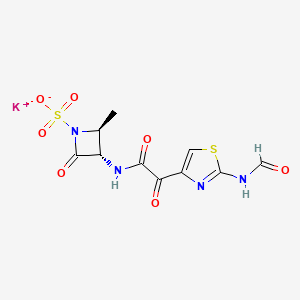
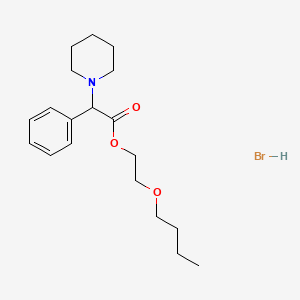
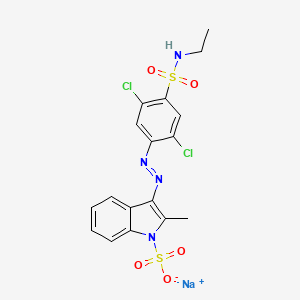

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 3-(trichloromethyl)benzoate](/img/structure/B15184543.png)
